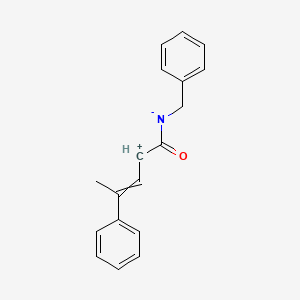
1,4-Bis(4-hexadecoxyphenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(4-hexadecoxyphenyl)benzene is an organic compound characterized by its unique structure, which includes two hexadecoxyphenyl groups attached to a benzene ring at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(4-hexadecoxyphenyl)benzene typically involves the reaction of 1,4-dibromobenzene with 4-hexadecoxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction mixture is heated to reflux, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(4-hexadecoxyphenyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution with electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced phenyl derivatives.
Substitution: Halogenated or nitro-substituted benzene derivatives.
Applications De Recherche Scientifique
1,4-Bis(4-hexadecoxyphenyl)benzene has several scientific research applications, including:
Materials Science: Used in the development of liquid crystal displays and organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Electronics: Serves as a building block for the synthesis of organic semiconductors and conductive polymers.
Biological Research: Investigated for its potential use in drug delivery systems and as a component in bioactive materials.
Industrial Applications: Utilized in the production of advanced coatings and as an additive in specialty polymers.
Mécanisme D'action
The mechanism of action of 1,4-Bis(4-hexadecoxyphenyl)benzene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions facilitate the compound’s incorporation into various materials, enhancing their electronic and mechanical properties. The pathways involved include the formation of stable π-conjugated systems and the promotion of charge transfer processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(4-phenylethynyl)benzene: Similar in structure but with ethynyl groups instead of hexadecoxy groups.
1,4-Bis(4-phenoxyphenyl)benzene: Contains phenoxy groups, offering different electronic properties.
1,4-Bis(4-hexatriynyl)benzene: Features hexatriynyl groups, leading to distinct polymerization behavior.
Uniqueness
1,4-Bis(4-hexadecoxyphenyl)benzene is unique due to its long alkoxy chains, which impart enhanced solubility and flexibility. This makes it particularly suitable for applications in flexible electronics and advanced coatings, where other similar compounds may not perform as well.
Propriétés
Numéro CAS |
577979-62-5 |
|---|---|
Formule moléculaire |
C50H78O2 |
Poids moléculaire |
711.2 g/mol |
Nom IUPAC |
1,4-bis(4-hexadecoxyphenyl)benzene |
InChI |
InChI=1S/C50H78O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-43-51-49-39-35-47(36-40-49)45-31-33-46(34-32-45)48-37-41-50(42-38-48)52-44-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-42H,3-30,43-44H2,1-2H3 |
Clé InChI |
HKBAORISDXMQKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
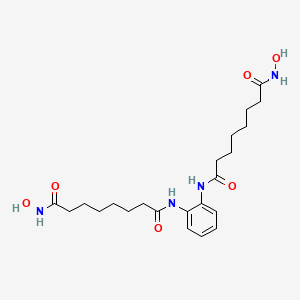
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)
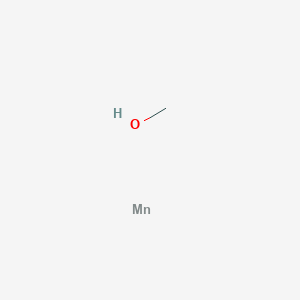

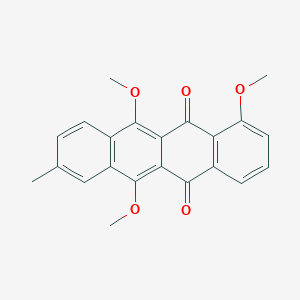
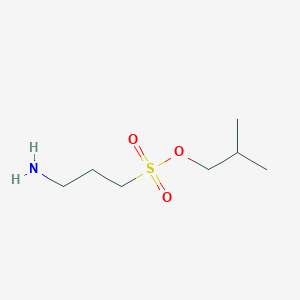
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)
![2-{Benzyl[(tert-butylperoxy)methyl]amino}ethan-1-ol](/img/structure/B14211833.png)
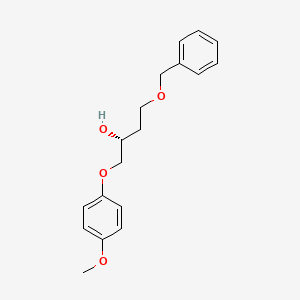
![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
